molecular formula C13H17NO B7595970 N-(1-phenylcyclopentyl)acetamide

N-(1-phenylcyclopentyl)acetamide

Cat. No.: B7595970
M. Wt: 203.28 g/mol
InChI Key: NXXCDPQDUSCZSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Phenylcyclopentyl)acetamide is a substituted acetamide featuring a cyclopentyl group attached to a phenyl ring at the 1-position, with an acetamide moiety bonded to the cyclopentyl carbon. The compound’s synthesis typically involves the reduction of nitrile precursors, as demonstrated in the work of Reihlen et al., where N-(1-cyanocyclopentyl)acetamide is reduced using Raney nickel to yield intermediates for further functionalization . Its structural uniqueness lies in the steric and electronic effects imparted by the cyclopentyl-phenyl backbone, which differentiates it from simpler aryl acetamides.

Properties

IUPAC Name

N-(1-phenylcyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11(15)14-13(9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXCDPQDUSCZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2.1.1. Substituted Phenyl Acetamides
Compounds such as N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide () and N-(3-chloro-4-hydroxyphenyl)acetamide () highlight the role of substituents on the phenyl ring. The introduction of electron-withdrawing groups (e.g., -Cl, -F) or electron-donating groups (e.g., -OH, -OCH₃) alters electronic density, influencing hydrogen bonding, solubility, and reactivity. For example:

Compound Substituent(s) Key Properties/Effects Source
N-(1-Phenylcyclopentyl)acetamide Cyclopentyl-phenyl Steric hindrance, rigid conformation
N-(4-Fluorophenyl)acetamide -F at para position Increased polarity, potential bioactivity
N-(3-Chloro-4-hydroxyphenyl)acetamide -Cl, -OH meta/para Enhanced hydrogen bonding, acidity (pKa)

2.1.2. Heterocyclic Acetamides
Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () incorporate heterocyclic rings (e.g., benzothiazole), which introduce π-π stacking capabilities and metabolic stability. In contrast, the cyclopentyl group in this compound provides conformational rigidity but lacks aromatic conjugation .

Pharmacologically Active Analogues

Acetyl fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide, ) shares the acetamide motif but includes a piperidine ring and phenethyl group, conferring opioid receptor affinity. The absence of a piperidine ring in this compound likely eliminates opioid activity, underscoring how minor structural changes drastically alter biological function .

N-Acetyl tryptamine (N-(2-(1H-indol-3-yl)ethyl)acetamide, ) contains an indole group, enabling interactions with serotonin receptors. The cyclopentyl-phenyl system lacks such heteroaromaticity, suggesting divergent biological targets .

Physicochemical Properties

  • Polar surface area (PSA): ~29–40 Ų (similar to N-[3-(1-phenylethyl)phenyl]acetamide, ), influencing membrane permeability .
  • Melting points: Steric bulk in cyclopentyl derivatives may elevate melting points compared to linear alkyl-acetamides (e.g., N-(4-isopropylphenyl)acetamide, m.p. ~120°C) .

Data Tables

Table 1: Structural Comparison of Selected Acetamides

Compound Core Structure Key Functional Groups Bioactivity/Use
This compound Cyclopentyl-phenyl Acetamide Synthetic intermediate
Acetyl fentanyl Piperidine-phenethyl N-Phenylacetamide Opioid analgesic (illicit)
N-(6-Trifluoromethylbenzothiazole) Benzothiazole Trifluoromethyl, phenyl Antimicrobial (patented)
N-Acetyl tryptamine Indole-ethyl Acetamide Antibacterial (plant-derived)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.